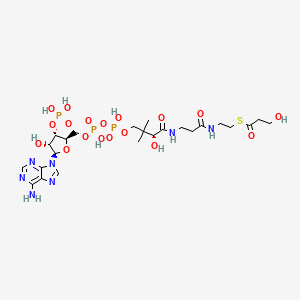

3-Hydroxypropanoyl-CoA

描述

属性

分子式 |

C24H40N7O18P3S |

|---|---|

分子量 |

839.6 g/mol |

IUPAC 名称 |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate |

InChI |

InChI=1S/C24H40N7O18P3S/c1-24(2,19(36)22(37)27-5-3-14(33)26-6-8-53-15(34)4-7-32)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,32,35-36H,3-10H2,1-2H3,(H,26,33)(H,27,37)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |

InChI 键 |

BERBFZCUSMQABM-IEXPHMLFSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O |

手性 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCO)O |

规范 SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCO)O |

产品来源 |

United States |

常见问题

Basic Research Question: What is the role of 3-hydroxypropanoyl-CoA in microbial metabolic pathways, and how can its activity be experimentally validated?

Answer:

this compound (3-HP-CoA) is a key intermediate in the CoA-dependent pathway for 3-hydroxypropionic acid (3-HP) biosynthesis. In Lactobacillus reuteri, glycerol is converted to 3-HP via sequential enzymatic reactions: glycerol dehydratase (PduCDE), propionaldehyde dehydrogenase (PduP), phosphotransacylase (PduL), and propionate kinase (PduW) . To validate its role:

- Enzyme Activity Assays : Use spectrophotometric methods to measure NADH/NAD+ redox changes during propionaldehyde dehydrogenase (PduP) activity.

- Metabolite Tracing : Employ -labeled glycerol and track 3-HP-CoA accumulation via LC-MS .

Advanced Research Question: How can researchers address discrepancies in reported pathway efficiencies of 3-HP-CoA-dependent biosynthesis across bacterial strains?

Answer:

Contradictions in pathway efficiency (e.g., Escherichia coli vs. Lactobacillus) often arise from differences in enzyme kinetics, redox balancing, or competing pathways. To resolve these:

- Comparative Proteomics : Use SDS-PAGE (Laemmli method ) and Western blotting (Towbin et al. ) to quantify enzyme expression levels.

- Flux Balance Analysis : Model carbon flux through competing pathways (e.g., malonyl-CoA pathway) using isotopic labeling .

- Knockout Studies : Delete genes encoding competing enzymes (e.g., acs for acetyl-CoA synthase) to isolate 3-HP-CoA flux .

Basic Research Question: What methods are recommended for quantifying this compound in cell lysates?

Answer:

- Protein Precipitation : Use trichloroacetic acid to isolate CoA esters, followed by centrifugation.

- Chromatographic Separation : Apply HPLC with UV detection (210 nm for CoA-thioesters) or LC-MS for higher specificity.

- Enzymatic Coupling : Measure CoA release via DTNB (5,5’-dithiobis-2-nitrobenzoic acid) absorbance at 412 nm .

Advanced Research Question: How can heterologous expression of 3-HP-CoA pathway enzymes be optimized in non-native hosts like E. coli?

Answer:

- Codon Optimization : Redesign gene sequences (e.g., pduP, pduL) for E. coli codon bias using tools like GeneArt.

- Promoter Engineering : Use inducible promoters (e.g., T7 or araBAD) to control enzyme expression timing .

- Co-factor Balancing : Supplement with vitamin B12 (for glycerol dehydratase) or overexpress NADH-regenerating enzymes (e.g., formate dehydrogenase) .

Advanced Research Question: What strategies mitigate thermodynamic bottlenecks in the 3-HP-CoA pathway?

Answer:

- ATP Coupling : Introduce ATP-dependent steps (e.g., propionate kinase pduW) to drive unfavorable reactions .

- Compartmentalization : Localize pathway enzymes into synthetic microcompartments to concentrate substrates .

- Directed Evolution : Screen mutant libraries of pduP or pduL for improved catalytic efficiency under low substrate conditions .

Basic Research Question: How do researchers distinguish this compound from structurally similar CoA esters (e.g., malonyl-CoA) in metabolomic studies?

Answer:

- Mass Spectrometry : Use high-resolution LC-MS/MS with MRM (multiple reaction monitoring) for specific fragmentation patterns (e.g., m/z 839.14 for 3-HP-CoA vs. m/z 853.15 for malonyl-CoA) .

- Enzymatic Specificity : Treat samples with acyl-CoA thioesterases and monitor substrate depletion .

Advanced Research Question: What computational tools are used to model the 3-HP-CoA pathway’s integration with central carbon metabolism?

Answer:

- Constraint-Based Modeling : Use COBRA Toolbox to simulate flux distributions in genome-scale models (e.g., iJO1366 for E. coli) .

- Kinetic Modeling : Apply COPASI to parameterize enzyme kinetics (e.g., Km and kcat for PduP) from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。